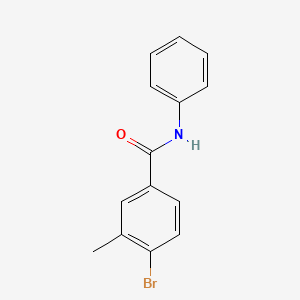![molecular formula C10H17N3O B1463584 2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1251923-87-1](/img/structure/B1463584.png)
2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol
Overview
Description
The compound “2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals12. However, there is limited information available specifically about this compound.
Synthesis Analysis
The synthesis of similar compounds often involves metal-catalyzed reactions3. For instance, the synthesis of anti-depressant molecules often involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts3. However, the specific synthesis process for “2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol” is not directly available. However, it is known that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms4. The compound also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms5.Chemical Reactions Analysis
The specific chemical reactions involving “2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol” are not readily available in the literature. However, similar compounds have been synthesized using metal-catalyzed reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol” are not readily available in the literature. However, similar compounds have been found to have high GI absorption, low lipophilicity, and very soluble water solubility7.Scientific Research Applications
Synthesis and Characterization
- Novel pyrazol-3-ol derivatives were synthesized using a four-component approach, showing potential as antibacterial agents. This methodology highlights the utility of piperidine in facilitating reactions leading to compounds with possible biological activities (Muthineni et al., 2016).
- Another study presented the synthesis and molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, analyzed through X-ray crystallography and DFT calculations. The structural insights could aid in designing molecules with specific properties (Shawish et al., 2021).
Molecular Structure and Properties
- Research on the title compound 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide provided insights into its structure through IR, NMR, and X-ray diffraction, revealing interactions that could influence its biological activity. The study also noted fungicidal and antiviral activities, offering a basis for future drug development (Li et al., 2015).
- Another research focused on synthesizing 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates for potential use in creating fluorescent films, demonstrating the versatility of pyrazole and piperidine derivatives in material science (Soboleva et al., 2017).
Bioactivity and Applications
- A study on 5-imidazopyrazole incorporated fused pyran motifs synthesized under microwave irradiation showed these compounds have in vitro antibacterial, antituberculosis, and antimalarial activities. This underscores the potential of pyrazole derivatives in therapeutic applications (Kalaria et al., 2014).
- Novel pyrazoline derivatives were evaluated for their anticholinesterase effects, indicating potential for treating neurodegenerative disorders. This highlights the significance of pyrazole and piperidine derivatives in designing new therapeutic agents (Altıntop, 2020).
Safety And Hazards
The safety and hazards of “2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol” are not readily available in the literature. However, similar compounds have been found to have certain hazard statements such as H315, H319, and H3357.
Future Directions
The future directions for “2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol” are not readily available in the literature. However, similar compounds have been used in the development of novel dual- or multi-target antidepressants3.
Please note that this information is based on the available literature and may not be fully accurate or complete for “2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol”. Further research and studies would be needed to provide a comprehensive analysis of this compound.
properties
IUPAC Name |
2-(5-piperidin-4-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c14-8-7-13-10(3-6-12-13)9-1-4-11-5-2-9/h3,6,9,11,14H,1-2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACPCAVBQIGQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=NN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
CAS RN |
1251923-87-1 | |
| Record name | 2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





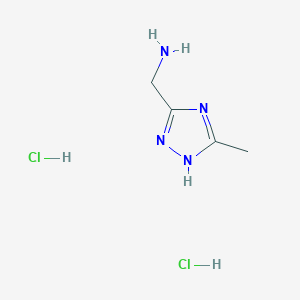
![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)
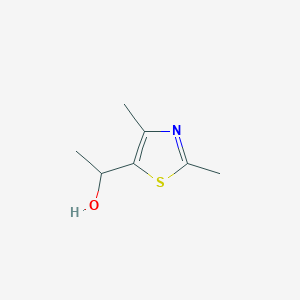

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)
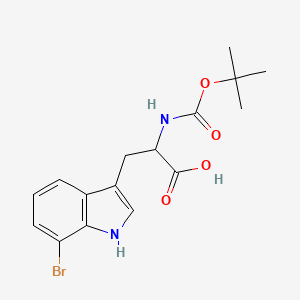
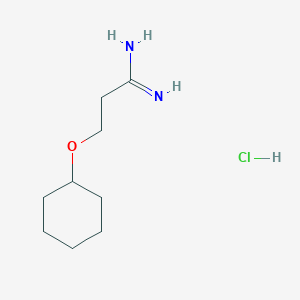
![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)
![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)
